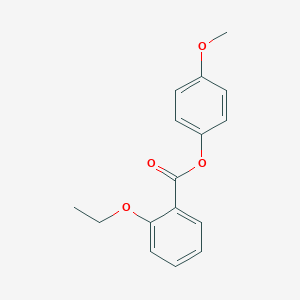![molecular formula C17H17Cl2N5S B268067 N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DTTA, and it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
DTTA is a potent antioxidant that works by scavenging free radicals and preventing oxidative damage to cells. It has also been shown to modulate the activity of various enzymes and to inhibit the formation of reactive oxygen species. The exact mechanism of action of DTTA is still under investigation, but it is thought to involve multiple pathways and targets.
Biochemical and Physiological Effects:
DTTA has been shown to have a wide range of biochemical and physiological effects, including the ability to protect cells from oxidative damage, to inhibit the activity of enzymes involved in inflammation and cancer, and to modulate the immune response. DTTA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DTTA in lab experiments is its potent antioxidant activity, which makes it a useful tool for studying the effects of oxidative stress on cells. However, DTTA can also have non-specific effects on cell signaling pathways and enzyme activity, which can make it difficult to interpret experimental results. Additionally, the synthesis of DTTA is a complex process that requires specialized expertise and equipment.
Zukünftige Richtungen
There are several areas of future research that could be explored with DTTA, including studies on its potential as a therapeutic agent for the treatment of neurodegenerative diseases, cancer, and other conditions associated with oxidative stress. Additional studies on the mechanisms of action of DTTA and its effects on cell signaling pathways could also provide valuable insights into the biology of oxidative stress and inflammation. Finally, the development of new synthetic methods for DTTA could help to improve its availability and reduce the cost of research.
Synthesemethoden
The synthesis of DTTA involves several steps, including the reaction of 2,3-dichlorobenzyl chloride with 3-mercaptopropylamine to form the intermediate compound 2,3-dichlorobenzyl-3-mercaptopropylamine. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The synthesis of DTTA is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DTTA has been used in a wide range of scientific research applications, including studies on the effects of oxidative stress on cells, the role of antioxidants in preventing cell damage, and the mechanisms of action of various drugs. DTTA has also been used as a tool for studying protein-protein interactions and the structure and function of enzymes.
Eigenschaften
Produktname |
N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
Molekularformel |
C17H17Cl2N5S |
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-[(2,3-dichlorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H17Cl2N5S/c18-15-9-4-6-13(16(15)19)12-20-10-5-11-25-17-21-22-23-24(17)14-7-2-1-3-8-14/h1-4,6-9,20H,5,10-12H2 |
InChI-Schlüssel |
ZMFVOQYENVEMEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=C(C(=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




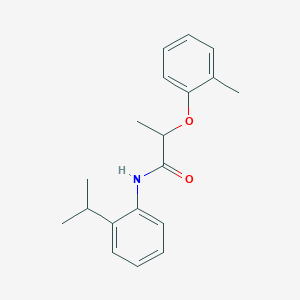
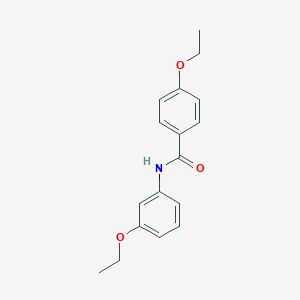



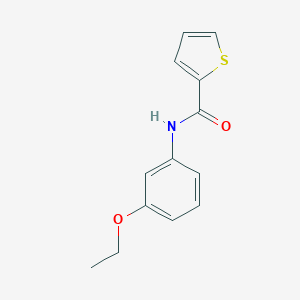
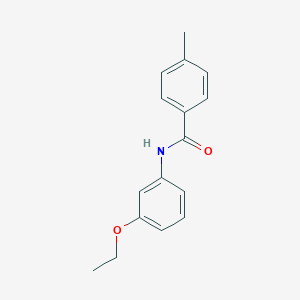
![N-(2-furylmethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268006.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268007.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268009.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B268012.png)

